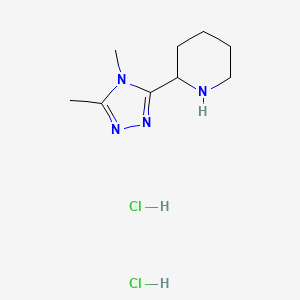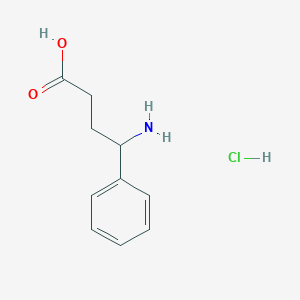
4-Amino-4-phenylbutanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-4-phenylbutanoic acid hydrochloride, also known as Phenibut, is a neuropsychotropic drug that was discovered and introduced into clinical practice in Russia . It has anxiolytic and nootropic (cognition enhancing) effects . It acts as a GABA-mimetic, primarily at GABA(B) receptors . It’s found as an ingredient in some dietary supplements .
Molecular Structure Analysis
The molecular formula of 4-Amino-4-phenylbutanoic acid hydrochloride is C10H14ClNO2 . Its molecular weight is 215.68 . The IUPAC name is 4-amino-4-phenylbutanoic acid hydrochloride .Physical And Chemical Properties Analysis
4-Amino-4-phenylbutanoic acid hydrochloride is a powder with a melting point of 202-204°C . It is stored at room temperature . The compound is stable under normal temperatures and pressures. It should be stored in a cool, dry, well-ventilated area away from incompatible substances .Aplicaciones Científicas De Investigación
Therapeutic Effects as a Chemical Chaperone
4-Amino-4-phenylbutanoic acid, also known as 4-phenylbutyric acid (4-PBA), has been studied for its potential therapeutic effects in maintaining proteostasis. 4-PBA acts as a low molecular weight chemical chaperone, preventing misfolded protein aggregation and alleviating endoplasmic reticulum (ER) stress. The ER plays a crucial role in protein folding, and failure to maintain ER homeostasis can lead to protein misfolding and various pathologies. 4-PBA may help fold proteins within the ER, attenuating the activation of the unfolded protein response (UPR) and potentially alleviating various diseases by restoring cellular proteostasis (Kolb et al., 2015).
Influence on Neurotransmitter and Protein Synthesis
Research has identified 4-Amino-4-phenylbutanoic acid hydrochloride's potential impact on neurotransmitter and protein synthesis. By inhibiting GABA uptake specifically, it results in increased GABAergic mediated inhibition in the brain. This mechanism underlies its potent anticonvulsant properties against various types of seizures in preclinical models. The ability to modulate GABA levels in the brain points towards its significant role in influencing neurological processes and conditions (Suzdak & Jansen, 1995).
Anticonvulsant Properties
4-Amino-4-phenylbutanoic acid hydrochloride has been explored for its anticonvulsant properties. It is a potent and specific inhibitor of GABA uptake, leading to increased extracellular GABA overflow and enhanced GABAergic mediated inhibition. This pharmacological profile suggests potential utility in treating chronic seizure disorders such as generalized clonic-tonic epilepsy, photomyoclonic seizures, myoclonic petit mal epilepsy, and complex partial epilepsy. The review of its neurochemical and behavioral profile highlights the drug's efficacy against a range of convulsion models, making it a promising candidate for epilepsy treatment (Suzdak & Jansen, 1995).
Mecanismo De Acción
Safety and Hazards
The compound is classified as having acute toxicity, oral (Category 4), H302 . It can cause skin irritation (Category 2), H315, and serious eye irritation (Category 2A), H319 . It may also cause respiratory irritation (Category 3), H335 . There are reports of adverse health effects associated with phenibut use, and some evidence suggests that continued use can lead to dependence and increased tolerance .
Propiedades
IUPAC Name |
4-amino-4-phenylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9(6-7-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYVTLZMBWZXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4-phenylbutanoic acid hydrochloride | |
CAS RN |
122602-44-2 |
Source


|
| Record name | 4-amino-4-phenylbutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2721691.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]but-2-enamide](/img/structure/B2721692.png)
![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2721693.png)
![Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2721695.png)

![N-Ethyl-N-[2-[[1-(2-fluorobenzoyl)piperidin-4-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2721699.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2721700.png)
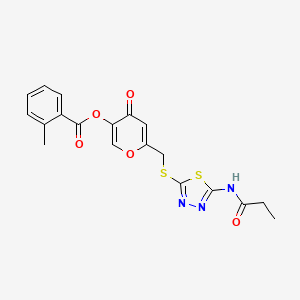
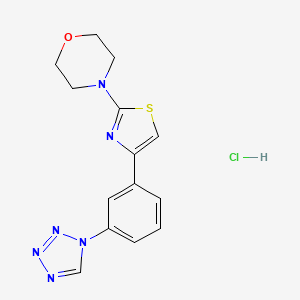
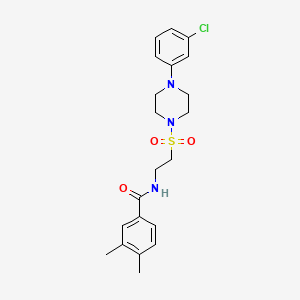
![1-{[(4-Methylphenyl)sulfanyl]acetyl}piperidine](/img/structure/B2721707.png)

